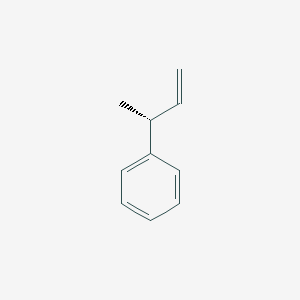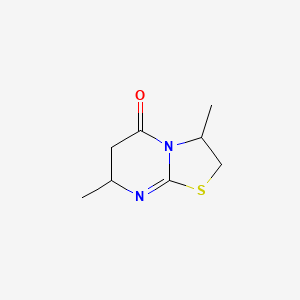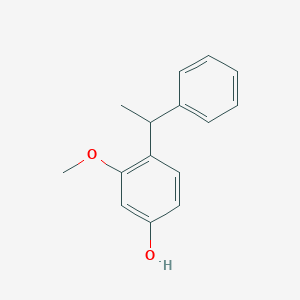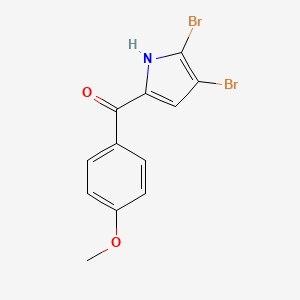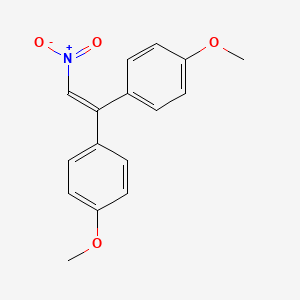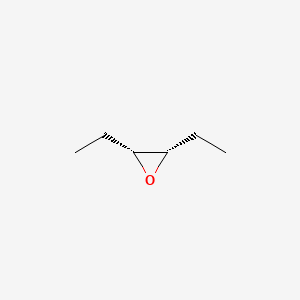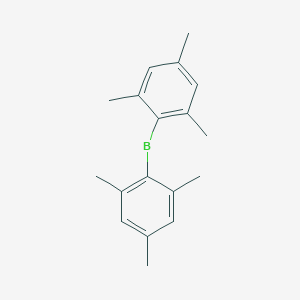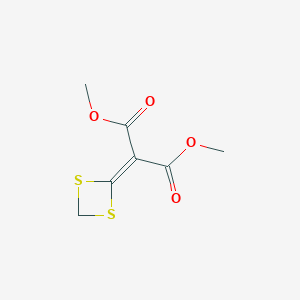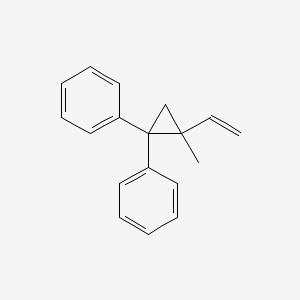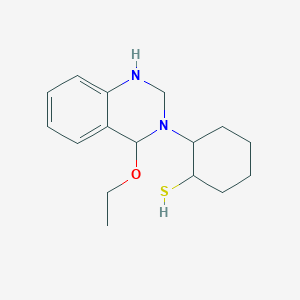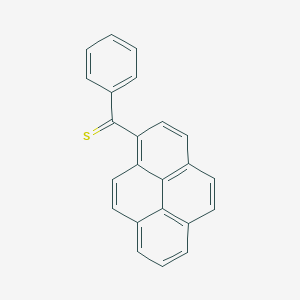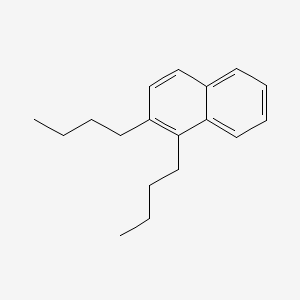
Tetrakis(3,3,3-trifluoroprop-1-yn-1-yl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(3,3,3-trifluoroprop-1-yn-1-yl)stannane is a chemical compound that features a tin (Sn) atom bonded to four 3,3,3-trifluoroprop-1-yn-1-yl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(3,3,3-trifluoroprop-1-yn-1-yl)stannane typically involves the reaction of tin tetrachloride (SnCl4) with 3,3,3-trifluoroprop-1-yn-1-yl lithium or Grignard reagents. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrakis(3,3,3-trifluoroprop-1-yn-1-yl)stannane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: Reduction reactions can convert the tin center to lower oxidation states.
Substitution: The trifluoroprop-1-yn-1-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Tetrakis(3,3,3-trifluoroprop-1-yn-1-yl)stannane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new pharmaceuticals.
Industry: The compound’s stability and reactivity make it useful in industrial applications, such as the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Tetrakis(3,3,3-trifluoroprop-1-yn-1-yl)stannane exerts its effects involves interactions with molecular targets and pathways. The trifluoroprop-1-yn-1-yl groups can participate in various chemical reactions, influencing the compound’s reactivity and stability. The tin center can also interact with other molecules, facilitating catalytic processes and other chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyl(3,3,3-trifluoroprop-1-yn-1-yl)stannane: A similar compound with three butyl groups and one trifluoroprop-1-yn-1-yl group bonded to tin.
Tetrakis(3,3,3-trifluoroprop-1-yn-1-yl)germane: A germanium analog with similar structural properties.
Uniqueness
Tetrakis(3,3,3-trifluoroprop-1-yn-1-yl)stannane is unique due to the presence of four trifluoroprop-1-yn-1-yl groups bonded to a single tin atom. This configuration imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
37828-10-7 |
|---|---|
Molekularformel |
C12F12Sn |
Molekulargewicht |
490.82 g/mol |
IUPAC-Name |
tetrakis(3,3,3-trifluoroprop-1-ynyl)stannane |
InChI |
InChI=1S/4C3F3.Sn/c4*1-2-3(4,5)6; |
InChI-Schlüssel |
ARQMIZAWDGBWDL-UHFFFAOYSA-N |
Kanonische SMILES |
C(#C[Sn](C#CC(F)(F)F)(C#CC(F)(F)F)C#CC(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


